molecular formula C18H20ClN7O B2699712 2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946296-74-8

2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2699712
CAS No.: 946296-74-8
M. Wt: 385.86
InChI Key: SKCQBDQVGTUMML-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pteridin-2-yl group, a 4-chlorophenyl group, and a piperazin-1-yl group. It is related to a class of compounds that have been studied for their potential anti-tubercular activity .

Scientific Research Applications

Synthesis and Optimization

The synthesis of compounds related to "2-(4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol" involves various chemical reactions aimed at creating molecules with potential therapeutic properties. For instance, the preparation of similar compounds has been optimized through the adjustment of reaction conditions, such as raw material ratios, reaction time, and temperature, to enhance yield and purity (Wang Jin-peng, 2013).

Antimicrobial and Antitumor Activities

Several derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Research has shown that the modification of piperazine-based compounds can lead to substances with significant effects on tumor DNA methylation processes in vitro, suggesting potential applications in cancer therapy (N. Hakobyan et al., 2020). Additionally, new pyridine derivatives have been synthesized and assessed for their antimicrobial activity, highlighting the diverse biological applications of these compounds (N. Patel et al., 2011).

Novel Compound Synthesis

Research into compounds structurally related to "this compound" includes the synthesis of novel potential antifungal compounds. These studies are crucial for the development of new therapeutic agents, as exemplified by the synthesis and characterization of a novel antifungal compound, which also involved evaluating its solubility thermodynamics and partitioning processes in biologically relevant solvents (T. Volkova et al., 2020).

Properties

IUPAC Name

2-[4-[4-(4-chloroanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQBDQVGTUMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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